N-(furan-2-ylmethyl)-2-(pyrazin-2-yl)thiazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(furan-2-ylmethyl)-2-(pyrazin-2-yl)thiazole-4-carboxamide is a complex organic compound that features a unique combination of functional groups, including a furan ring, a pyrazine ring, and a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(furan-2-ylmethyl)-2-(pyrazin-2-yl)thiazole-4-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the thiazole ring, followed by the introduction of the pyrazine ring and the furan ring. The final step involves the formation of the carboxamide group.
Thiazole Ring Formation: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Pyrazine Ring Introduction: The pyrazine ring can be introduced via a nucleophilic aromatic substitution reaction, where a suitable pyrazine derivative reacts with the thiazole intermediate.
Furan Ring Attachment: The furan ring can be attached through a Friedel-Crafts acylation reaction, where a furan derivative reacts with the pyrazine-thiazole intermediate.
Carboxamide Formation: The final step involves the conversion of the carboxylic acid group to a carboxamide group using reagents such as carbodiimides or amines.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and green chemistry principles may be employed.
Chemical Reactions Analysis
Types of Reactions
N-(furan-2-ylmethyl)-2-(pyrazin-2-yl)thiazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
N-(furan-2-ylmethyl)-2-(pyrazin-2-yl)thiazole-4-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly for its antimicrobial, anticancer, and anti-inflammatory properties.
Materials Science: It is explored for its potential use in the development of novel materials with unique electronic and optical properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry research.
Mechanism of Action
The mechanism of action of N-(furan-2-ylmethyl)-2-(pyrazin-2-yl)thiazole-4-carboxamide involves its interaction with specific molecular targets and pathways. In medicinal applications, it may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N-(furan-2-ylmethyl)-2-(pyridin-2-yl)thiazole-4-carboxamide
- N-(furan-2-ylmethyl)-2-(pyrimidin-2-yl)thiazole-4-carboxamide
- N-(furan-2-ylmethyl)-2-(quinolin-2-yl)thiazole-4-carboxamide
Uniqueness
N-(furan-2-ylmethyl)-2-(pyrazin-2-yl)thiazole-4-carboxamide is unique due to the specific combination of the furan, pyrazine, and thiazole rings, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-2-pyrazin-2-yl-1,3-thiazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4O2S/c18-12(16-6-9-2-1-5-19-9)11-8-20-13(17-11)10-7-14-3-4-15-10/h1-5,7-8H,6H2,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIMDDULAXZEOOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC(=O)C2=CSC(=N2)C3=NC=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.